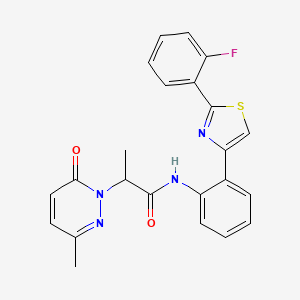

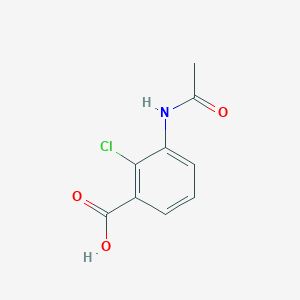

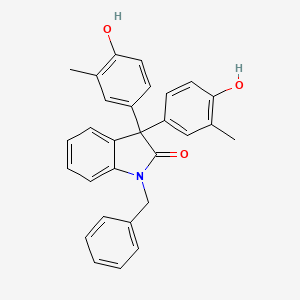

N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, due to its complex molecular structure, is not directly referenced in the scientific literature. However, the synthesis and applications of structurally related compounds provide valuable insights into the potential scientific research applications of such complex molecules. Piperazine derivatives, in general, are key scaffolds in medicinal chemistry, demonstrating various biological activities and potential therapeutic applications.

Heterocyclic Compound Synthesis : Piperazine derivatives serve as privileged scaffolds in medicinal chemistry due to their versatility in drug design and synthesis. A novel approach for synthesizing heterocyclic carboxamides, which are potential antipsychotic agents, involves evaluating these compounds' binding to dopamine and serotonin receptors. This methodology could potentially be applied to the synthesis and evaluation of N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide for similar biological activities (Norman et al., 1996).

Antimicrobial and Antiviral Agents : The synthesis of novel compounds with potential antimicrobial and antiviral activities highlights the importance of piperazine and pyrazole derivatives in developing new therapeutic agents. These compounds are evaluated against various bacterial and fungal strains, indicating the broad spectrum of potential applications for piperazine-based molecules in combating infectious diseases (Jadhav et al., 2017).

Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their bacterial biofilm inhibition capabilities. These compounds, particularly those with specific substituents, demonstrated promising activities against MRSA, VRE, and other bacterial strains, highlighting the potential of piperazine derivatives in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Enantioselective Synthesis : The development of stereoselective synthesis methodologies for complex molecules like N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can significantly impact the pharmaceutical industry. Enantioselective processes for preparing CGRP receptor inhibitors demonstrate the importance of achieving specific stereochemistry in medicinal compounds for enhanced efficacy and reduced side effects (Cann et al., 2012).

properties

IUPAC Name |

N-(3-methylphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-16-6-8-19(9-7-16)28-20(23-24-25-28)15-26-10-12-27(13-11-26)21(29)22-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJXFSAPHOUJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2936346.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2936348.png)

![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)